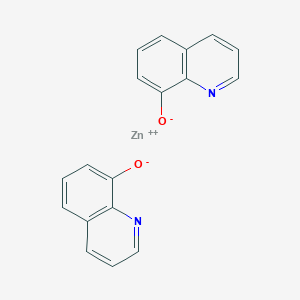

8-quinolinolato de zinc

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Zinc 8-quinolinolate has a wide range of applications in scientific research:

Mecanismo De Acción

- Zinc 8-quinolinolate primarily targets zinc homeostasis in the body. It plays a crucial role in maintaining intracellular and intra-organellar zinc ion (Zn²⁺) balance .

- Zinc 8-quinolinolate interacts with zinc transporters, which facilitate the uptake and release of Zn²⁺ across biological membranes. These transporters maintain zinc homeostasis within cells and organelles .

- Zinc 8-quinolinolate impacts several pathways:

- Neurological Disorders : Imbalances in brain zinc are associated with traumatic brain injury, stroke, and seizures. Understanding zinc homeostasis is crucial for preventing and treating these conditions .

- Cellular Effects : Adequate zinc levels are essential for cell growth, immune function, and wound healing. Zinc deficiency leads to stunted growth and impaired wound healing .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Zinc 8-quinolinolate interacts with various biomolecules in the body. As a zinc complex, it plays a role in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species . It also participates in lipid, carbohydrate, and protein metabolism .

Cellular Effects

Zinc 8-quinolinolate influences various cellular processes. It has been associated with the regulation of chronic inflammatory status through the reduction of inflammatory cytokines . It also reduces oxidative stress by participating in the synthesis of antioxidant enzymes . Furthermore, it acts as a catalyzer of enzymes, taking part in lipid, carbohydrate, and protein metabolism .

Molecular Mechanism

The molecular structure of Zinc 8-quinolinolate has been determined by X-ray diffraction . The complex forms triclinic crystals with one [Zn(C9H6NO)2]4 molecule . The molecule is centrosymmetric and tetrameric; four [Zn(C9H6NO)2] units being connected by oxygen atoms of 8-quinolinolate ligands . Two types of bridging oxygen atoms were found . Two crystallographically independent zinc atoms take different geometries, hexa-, and pentacoordinations .

Temporal Effects in Laboratory Settings

The emission spectrum of Zinc 8-quinolinolate consists of an intraligand (IL) fluorescence at λmax=550 nm and a rather weak IL phosphorescence at λmax=804 nm . While the appearance of the phosphorescence under ambient conditions is certainly caused by the heavy atom effect of the iodine substituents, their influence is smaller than might be expected .

Dosage Effects in Animal Models

While specific studies on Zinc 8-quinolinolate in animal models are limited, research on zinc supplementation has shown that it can improve blood pressure, glucose, and LDL cholesterol serum level . The dosage of Zinc required to produce toxic effects in animals may never be reached in humans .

Metabolic Pathways

Zinc, an essential component of Zinc 8-quinolinolate, is involved in numerous metabolic pathways. It is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .

Transport and Distribution

Zinc transporters regulate Zinc levels by controlling Zinc influx and efflux between extracellular and intracellular compartments, thus, modulating the Zinc concentration and distribution . Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .

Subcellular Localization

While specific studies on the subcellular localization of Zinc 8-quinolinolate are limited, zinc, an essential component of Zinc 8-quinolinolate, is known to be stored in various compartments within the cell . Given the main localization of zinc transporters at the cell membrane, it is likely that Zinc 8-quinolinolate follows similar distribution patterns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc 8-quinolinolate can be synthesized through the reaction of zinc salts, such as zinc acetate or zinc chloride, with 8-hydroxyquinoline in an appropriate solvent. The reaction typically involves the following steps:

- Dissolving zinc salt in a solvent like ethanol or methanol.

- Adding 8-hydroxyquinoline to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

- Filtering and washing the precipitated product to obtain pure zinc 8-quinolinolate .

Industrial Production Methods: In industrial settings, the production of zinc 8-quinolinolate may involve similar steps but on a larger scale. The process may include:

- Using large reactors for the reaction.

- Employing continuous stirring and controlled temperature conditions.

- Utilizing filtration and drying equipment to purify and isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions: Zinc 8-quinolinolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: Reduction reactions can also occur, altering the oxidation state of zinc within the complex.

Substitution: The ligand (8-hydroxyquinoline) can be substituted with other ligands under certain conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using other ligands like phosphines or amines

Major Products Formed:

Oxidation: Oxidized forms of zinc 8-quinolinolate.

Reduction: Reduced forms of the complex.

Substitution: New complexes with different ligands

Comparación Con Compuestos Similares

Aluminium 8-quinolinolate: Similar in structure but with aluminium as the central metal ion.

Titanium 8-quinolinolate: Contains titanium instead of zinc.

Copper 8-quinolinolate: Copper replaces zinc in the complex

Uniqueness: Zinc 8-quinolinolate is unique due to its specific coordination chemistry and its applications in OLEDs and antimicrobial agents. Its stability and ability to form complexes with various ligands make it distinct from other similar compounds .

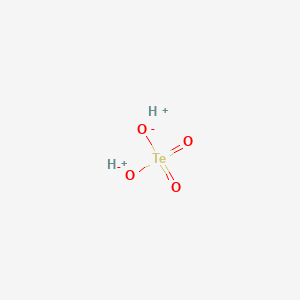

Propiedades

Número CAS |

13978-85-3 |

|---|---|

Fórmula molecular |

C18H14N2O2Zn |

Peso molecular |

355.7 g/mol |

Nombre IUPAC |

quinolin-8-ol;zinc |

InChI |

InChI=1S/2C9H7NO.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |

Clave InChI |

DLJHXMRDIWMMGO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Zn+2] |

SMILES canónico |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Zn] |

Key on ui other cas no. |

13978-85-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Zinc 8-quinolinolate and how does this influence its properties?

A1: Zinc 8-quinolinolate can exist in both anhydrous and hydrated forms. The anhydrous form, [Zn(C9H6NO)2]4, exhibits a unique tetrameric structure. [] In this structure, four [Zn(C9H6NO)2] units are linked together by oxygen atoms from the 8-quinolinolate ligands, forming a complex with two distinct zinc coordination environments: hexa- and penta-coordination. [] This intricate structure, determined through X-ray diffraction studies, is likely to influence the compound's stability, solubility, and potential applications.

Q2: What are the current methods for synthesizing nanocrystalline Zinc 8-quinolinolate?

A2: Recent research highlights two primary methods for synthesizing nanocrystalline Zinc 8-quinolinolate:

- Solid-state chemical reaction: This method allows for the production of nanocrystalline Zinc 8-quinolinolate at near ambient temperatures. [] This approach offers a potentially more sustainable and energy-efficient alternative to traditional synthesis routes.

- Ultrasonication-assisted solid-state chemical reaction: This method utilizes ultrasound to facilitate the synthesis process. [, ] While further research is needed to fully elucidate the benefits of this method, it may offer advantages in terms of reaction rate and particle size control.

Q3: How is nanocrystalline Zinc 8-quinolinolate characterized?

A3: Characterizing the size, morphology, and purity of nanocrystalline Zinc 8-quinolinolate is crucial for understanding its properties and potential applications. Researchers employ techniques such as:

- Powder X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample and provides information about crystallite size. []

- Transmission electron microscopy (TEM): TEM offers direct visualization of the nanoparticles, allowing for the determination of particle size, shape, and distribution. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.